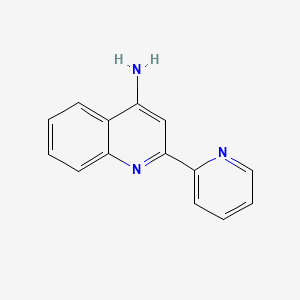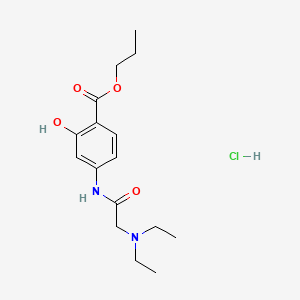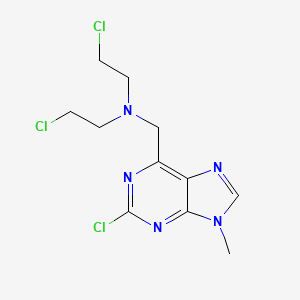![molecular formula C13H13NO2 B12811155 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 6975-03-7](/img/structure/B12811155.png)
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 22061 is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 22061 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, which can alter the oxidation state of the compound.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Industrial Production Methods
Industrial production of NSC 22061 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled. The use of catalysts can also enhance the efficiency of the reactions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 22061 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxide.
Reduction: This reaction involves the gain of electrons, which can convert the compound into a more reduced form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 22061 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from the reactions of NSC 22061 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
NSC 22061 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: It is used in the study of cellular processes and as a tool for investigating the mechanisms of action of various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of NSC 22061 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
NSC 22061 can be compared with other similar compounds to highlight its unique properties and applications. Some similar compounds include:
NSC 22062: This compound has similar chemical properties but differs in its reactivity and applications.
NSC 22063: This compound has a different mechanism of action and is used in different scientific research applications.
NSC 22064: This compound has unique structural features that make it suitable for specific industrial applications.
Propriétés
Numéro CAS |
6975-03-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-6-11-9(7-14-12)5-8-3-1-2-4-10(8)11/h1-4,12,14H,5-7H2,(H,15,16) |
Clé InChI |
WKITUGLGMWDDDS-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC2=C1C3=CC=CC=C3C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
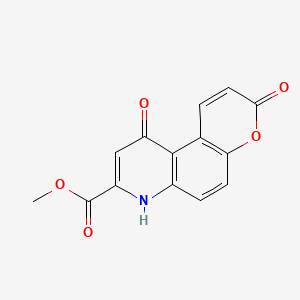

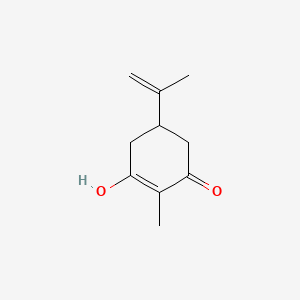
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

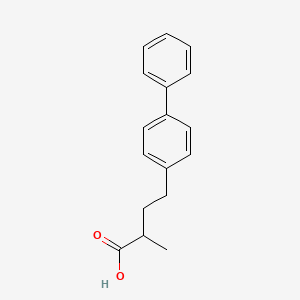

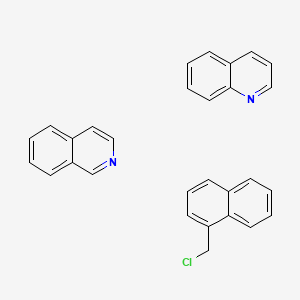
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
